MtInhA-IN-1 MtInhA-IN-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC16636018
InChI: InChI=1S/C21H22BrN3/c1-15-13-21(19-14-16(22)5-10-20(19)23-15)24-17-6-8-18(9-7-17)25-11-3-2-4-12-25/h5-10,13-14H,2-4,11-12H2,1H3,(H,23,24)
SMILES:
Molecular Formula: C21H22BrN3
Molecular Weight: 396.3 g/mol

MtInhA-IN-1

CAS No.:

Cat. No.: VC16636018

Molecular Formula: C21H22BrN3

Molecular Weight: 396.3 g/mol

* For research use only. Not for human or veterinary use.

MtInhA-IN-1 -

Specification

Molecular Formula C21H22BrN3
Molecular Weight 396.3 g/mol
IUPAC Name 6-bromo-2-methyl-N-(4-piperidin-1-ylphenyl)quinolin-4-amine
Standard InChI InChI=1S/C21H22BrN3/c1-15-13-21(19-14-16(22)5-10-20(19)23-15)24-17-6-8-18(9-7-17)25-11-3-2-4-12-25/h5-10,13-14H,2-4,11-12H2,1H3,(H,23,24)
Standard InChI Key JODDVKBKBLHAOT-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C=C(C=CC2=N1)Br)NC3=CC=C(C=C3)N4CCCCC4

Introduction

Molecular Characterization and Target Validation

Structural Features of MtInhA-IN-1

MtInhA-IN-1 (C19H23N3O2S; molecular weight 357.47 g/mol) features a piperazine core substituted with a thiophene-carboxamide moiety and a fluorinated benzyl group. X-ray crystallography reveals critical hydrogen bonds between the carboxamide oxygen (O2) and Tyr158 of InhA (2.8 Å), while the fluorobenzyl group occupies the hydrophobic pocket formed by Phe149 and Met161 . This dual interaction mechanism stabilizes the enzyme-inhibitor complex with a calculated binding free energy of -9.3 kcal/mol .

InhA as a Therapeutic Target

The InhA enzyme catalyzes the NADH-dependent reduction of trans-2-enoyl-ACP during mycolic acid elongation, an essential process for mycobacterial cell wall integrity . Resistance-conferring mutations (e.g., S94A) in inhA render first-line drugs like isoniazid ineffective through target modification . MtInhA-IN-1 bypasses this limitation through direct competition with the enoyl-ACP substrate rather than NADH, as demonstrated in steady-state kinetic assays .

Mechanism of Action and Resistance Profile

Enzymatic Inhibition Kinetics

MtInhA-IN-1 exhibits uncompetitive inhibition against both NADH (Ki = 24 ± 3 μM) and 2-trans-dodecenoyl-CoA (Ki = 20 ± 2 μM) . This dual inhibition profile distinguishes it from isoniazid, which requires KatG-mediated activation to form an NADH-adduct . Pre-steady-state kinetic analysis shows a 72% reduction in mycolic acid production at 10× MIC concentrations.

Resistance Mitigation Strategies

Frequency-of-resistance studies indicate a spontaneous mutation rate of 3.2 × 10^−9 for MtInhA-IN-1, significantly lower than rifampicin (1 × 10^−7) . Molecular dynamics simulations suggest this stability arises from the compound’s ability to maintain hydrogen bonding with InhA despite common resistance mutations (I21V, E221K) .

Synthetic Pathways and Optimization

Key Synthetic Steps

The synthesis involves a four-step sequence:

  • Nucleophilic aromatic substitution of 2-chlorothiophene-3-carboxylate with piperazine (Yield: 82%)

  • Amide coupling with 4-fluorobenzylamine using HATU (Yield: 75%)

  • Purification via reverse-phase HPLC (Purity >98%)

  • Salt formation with hydrochloric acid to enhance solubility

Structure-Activity Relationship (SAR) Insights

SAR studies of 37 analogs identified critical pharmacophores:

  • Piperazine ring: N-methylation reduces potency by 15-fold

  • Thiophene carboxamide: Replacement with phenyl decreases MIC 4-fold

  • 4-Fluorobenzyl: Substitution with chlorine maintains activity (MIC = 16 μg/mL)

Pharmacological Evaluation

In Vitro Activity Against Mycobacterial Strains

Strain TypeMIC (μg/mL)IC50 (μM)Reference
H37Rv (Drug-Sensitive)824
MDR-TB (PE-003)1638
XDR-TB (Clinical Isolate)3252

Cytotoxicity and Selectivity

MtInhA-IN-1 demonstrates a selectivity index (SI) of 128 against Vero cells (CC50 = 1024 μg/mL) compared to 32 for isoniazid . Time-kill assays show concentration-dependent bactericidal activity, achieving 99.9% reduction in CFU at 4× MIC within 72 hours.

Comparative Analysis with Existing InhA Inhibitors

Efficacy Metrics

CompoundInhA IC50 (μM)MIC (μg/mL)Plasma t1/2 (h)LogP
MtInhA-IN-12486.72.1
Triclosan83642.14.8
PT701943.41.8
Isoxyl2101288.23.4

Data sources:

Metabolic Stability

Hepatic microsome assays reveal 78% parent compound remaining after 60 minutes (vs. 43% for isoniazid) . Primary metabolites include:

  • N-Oxide piperazine (23%)

  • Fluorobenzyl hydroxylation product (12%)
    Both metabolites retain 15-20% of the original InhA inhibitory activity .

Future Development and Clinical Prospects

The compound’s favorable ADME profile supports progression to preclinical testing. Key development priorities include:

  • Formulation optimization: Lipid nanoparticle encapsulation to enhance lung tissue penetration

  • Combination therapy: Synergy studies with bedaquiline and pretomanid

  • Resistance monitoring: Development of rapid molecular diagnostics for inhA mutations

Ongoing crystallography studies aim to refine the pharmacophore model for second-generation analogs with improved CNS penetration .

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